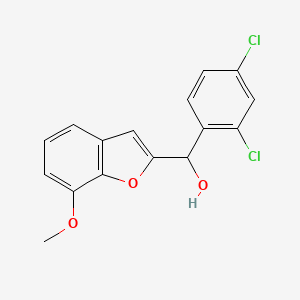

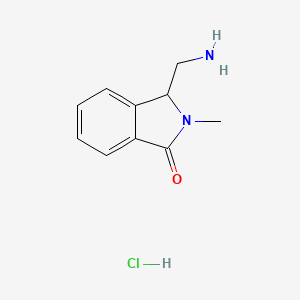

(2,4-Dichlorophenyl)(7-methoxy-1-benzofuran-2-yl)methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,4-Dichlorophenyl)(7-methoxy-1-benzofuran-2-yl)methanol, also known as 2,4-DCPB, is a phenolic compound found in a variety of plants and fungi. It has been studied for its potential medicinal applications, including anti-inflammatory and anti-cancer activities. This compound has also been studied for its potential use in laboratory experiments and research.

Applications De Recherche Scientifique

Photochemistry and Aryl Cations

Research has demonstrated the generation and reactivity of aryl cations through the photochemistry of aromatic halides, showcasing applications in the formation of arylated products. The study by Protti, Fagnoni, Mella, and Albini (2004) highlights the photogeneration of 4-hydroxy(methoxy)phenyl cation from 4-chlorophenol and 4-chloroanisole, leading to arylated products via addition to pi nucleophiles. This process showcases the potential for creating complex organic molecules through photochemical reactions (Protti et al., 2004).

Protective Groups in Organic Synthesis

Kurosu, Biswas, Narayanasamy, and Crick (2007) described the development of acid- and base-stable esters as a new protecting group for carboxylic acids. The esters of (2,6-dichloro-4-methoxyphenyl)(2,4-dichlorophenyl)methanol, related to the compound , were found to be stable under a variety of conditions and could be conveniently deprotected by solvolytic displacement with trifluoroacetic acid. This research is significant for the advancement of synthetic methodologies in organic chemistry, offering a versatile protecting group for carboxylic acids (Kurosu et al., 2007).

Methanol as a C1 Source in Organic Synthesis

Transition-metal-catalyzed reactions utilizing methanol as a C1 source have garnered attention for their applications in forming C-C, C-N, and C-O bonds. Natte, Neumann, Beller, and Jagadeesh (2017) reviewed the utilization of methanol in methylation, methoxylation, formylation, methoxycarbonylation, and oxidative methyl ester formation reactions. This approach is particularly relevant for the synthesis of methylated products, including those related to the specified chemical structure. The use of methanol as both a solvent and reagent offers a sustainable and cost-effective strategy for organic synthesis (Natte et al., 2017).

Propriétés

IUPAC Name |

(2,4-dichlorophenyl)-(7-methoxy-1-benzofuran-2-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12Cl2O3/c1-20-13-4-2-3-9-7-14(21-16(9)13)15(19)11-6-5-10(17)8-12(11)18/h2-8,15,19H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIBJEUTYWADIIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=C2)C(C3=C(C=C(C=C3)Cl)Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12Cl2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,4-Dichlorophenyl)(7-methoxy-1-benzofuran-2-yl)methanol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-chloro-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide](/img/structure/B2834755.png)

![1-(5-(2-hydroxyphenyl)-3'-(4-methoxyphenyl)-1'-phenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone](/img/structure/B2834756.png)

![4-(4-methoxyphenoxy)-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2834759.png)

![[Methyl(phenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate](/img/structure/B2834763.png)

![3,4-dimethyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2834765.png)

![methyl 3-((3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)sulfonyl)thiophene-2-carboxylate](/img/structure/B2834769.png)